molecular formula C38H58NOPS B12504914 N-{[2-(dicyclohexylphosphanyl)phenyl](5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[2-(dicyclohexylphosphanyl)phenyl](5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12504914
M. Wt: 607.9 g/mol
InChI Key: KJJBMPNUOFUJHV-UHFFFAOYSA-N
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Description

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a chiral aminophosphine ligand. This compound is known for its application in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is a valuable tool in the field of organic chemistry due to its ability to induce chirality in the products of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:

    Formation of the phosphine ligand: The dicyclohexylphosphine group is introduced to the phenyl ring through a phosphination reaction.

    Attachment of the naphthalene moiety: The 5,5,8,8-tetramethyl-6,7-dihydronaphthalene group is attached to the phenyl ring via a Friedel-Crafts alkylation reaction.

    Introduction of the sulfinamide group: The N,2-dimethylpropane-2-sulfinamide group is introduced through a sulfinylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes several types of chemical reactions:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common electrophiles include halogens and nitro groups, with catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is used in various scientific research applications:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of chiral drugs, which are important for their specific interactions with biological targets.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The chirality of the ligand induces chirality in the products, making it a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl: Another chiral phosphine ligand used in asymmetric catalysis.

    ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide: A stereoisomer of the compound , with similar applications.

Uniqueness

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which provide both steric and electronic effects that enhance its performance as a chiral ligand in asymmetric catalysis. Its ability to induce high levels of enantioselectivity makes it a valuable tool in the synthesis of chiral compounds.

Properties

Molecular Formula

C38H58NOPS

Molecular Weight

607.9 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C38H58NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-24,27,29-30,35H,9-14,17-20,25-26H2,1-8H3

InChI Key

KJJBMPNUOFUJHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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